5-Bromo-2-cyanobenzoic acid

Overview

Description

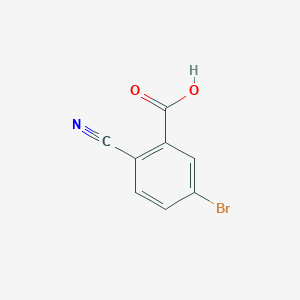

5-Bromo-2-cyanobenzoic acid (CAS: 1032231-28-9) is a benzoic acid derivative substituted with a bromine atom at the 5-position and a cyano (-CN) group at the 2-position. Its molecular formula is C₈H₄BrNO₂, with a molecular weight of 226.03 g/mol. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the electron-withdrawing effects of the cyano group, which enhance reactivity in cross-coupling reactions and nucleophilic substitutions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyanobenzoic acid typically involves the bromination of 2-cyanobenzoic acid. One common method is to react 2-cyanobenzoic acid with bromine in the presence of a catalyst and an organic solvent. The reaction conditions are usually mild, and the process yields a high purity product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyanobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.

Hydrolysis: The cyano group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction utilizes a palladium catalyst and boronic acids to introduce diverse aryl or heteroaryl substituents.

Hydrolysis: Typically involves the use of acidic or basic conditions to convert the cyano group to a carboxylic acid.

Major Products Formed

Substitution Products: Various aryl or heteroaryl derivatives depending on the boronic acid used in the Suzuki-Miyaura coupling.

Carboxylic Acids: Formed through the hydrolysis of the cyano group.

Scientific Research Applications

Pharmaceutical Applications

5-Bromo-2-cyanobenzoic acid serves as an important intermediate in the synthesis of several pharmaceutical compounds. Its unique structure allows for modifications that lead to the development of various drugs, particularly in the following areas:

- Nonsteroidal Anti-inflammatory Drugs (NSAIDs) : This compound is utilized in the synthesis of NSAIDs, which are widely used for pain relief and inflammation reduction.

- Antipsychotic Medications : It acts as a precursor for certain antipsychotic drugs, contributing to the treatment of mental health disorders.

- Anticancer Agents : The compound is involved in synthesizing anticancer drugs, showcasing its potential in oncology research and treatment development.

Agrochemical Applications

In agriculture, this compound finds utility as a building block for various agrochemicals:

- Herbicides and Insecticides : The compound is used to synthesize herbicides and insecticides, enhancing crop protection against pests and weeds. Its chemical properties facilitate the design of effective agrochemical agents that are crucial for modern agriculture.

Material Science Applications

The compound also plays a role in material science, particularly in the development of functional materials:

- Dyes and Pigments : this compound is involved in creating dyes and pigments used in textiles and coatings.

- Liquid Crystals : It contributes to the synthesis of liquid crystals, which are essential components in display technologies.

- Polymers : The compound is used to produce specialty polymers with unique properties for use in electronics and nanotechnology.

Research Applications

In addition to its industrial applications, this compound is a valuable tool in scientific research:

- Organic Chemistry Studies : Researchers utilize this compound to investigate structure-activity relationships (SAR) and develop new synthetic methodologies.

- Chemical Biology : It aids in exploring biological interactions at the molecular level, facilitating advancements in drug discovery and development.

Case Study 1: Synthesis of Anticancer Compounds

A recent study demonstrated the synthesis of novel anticancer agents using this compound as a key intermediate. The research highlighted how modifications to this compound led to enhanced efficacy against specific cancer cell lines.

Case Study 2: Development of New Herbicides

Another study focused on developing new herbicides from this compound derivatives. The findings indicated improved selectivity and reduced environmental impact compared to conventional herbicides.

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyanobenzoic acid depends on the specific application and the target moleculeFor example, in the Suzuki-Miyaura coupling, the bromine atom participates in the formation of a new carbon-carbon bond through a palladium-catalyzed reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation at the 2-Position

Key analogs differ in the substituent at the 2-position of the benzoic acid scaffold. Below is a comparative analysis:

Key Observations:

- Electronic Effects: The cyano group in this compound is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~2.5–3.0 estimated) compared to the chloro analog (pKa ~2.8) .

- Reactivity : The -CN group enables participation in click chemistry (e.g., forming tetrazoles) and Suzuki-Miyaura couplings, whereas the -Cl substituent in 5-bromo-2-chlorobenzoic acid is more suited for nucleophilic aromatic substitution .

- Crystallography : The iodo analog’s heavy atom enhances X-ray diffraction resolution, making it valuable in structural studies .

Biological Activity

5-Bromo-2-cyanobenzoic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its various biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound (C8H4BrNO2) features a bromine atom and a cyano group attached to a benzoic acid structure. The synthesis of this compound typically involves bromination of 2-cyanobenzoic acid, which can be achieved through various methods, including electrophilic aromatic substitution.

Synthesis Route Example

- Starting Material : 2-Cyanobenzoic acid

- Reagents : Bromine or N-bromosuccinimide (NBS)

- Conditions : Reaction in a suitable solvent (e.g., acetic acid) under controlled temperatures.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, demonstrating significant inhibition of growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 12 |

| Escherichia coli | 8 |

This antimicrobial activity suggests potential applications in pharmaceuticals as an antibacterial agent.

Anti-inflammatory Effects

In vitro studies have shown that this compound may possess anti-inflammatory properties. It was observed to inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases.

Case Studies

-

Diabetes Management :

A study highlighted the role of this compound as a precursor in the synthesis of SGLT2 inhibitors, which are crucial for managing type 2 diabetes. These inhibitors work by preventing glucose reabsorption in the kidneys, thus lowering blood sugar levels effectively. -

Cancer Research :

Another investigation explored the compound's effects on cancer cell lines, revealing that it induces apoptosis in certain types of cancer cells. The mechanism appears to involve the activation of p53 pathways, leading to cell cycle arrest and programmed cell death.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-2-cyanobenzoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves halogenation and cyanation of benzoic acid derivatives. For example, 2,5-dibromobenzoic acid can undergo selective substitution using a copper(I) cyanide catalyst under controlled temperatures (e.g., 403 K) to introduce the cyano group . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using acetone or ethanol) is critical to isolate the product. Reaction monitoring via TLC or HPLC ensures minimal side products. Adjusting catalyst loading (e.g., 5-10 mol%) and solvent polarity can optimize yields.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch ~2200 cm⁻¹, carboxylic acid O-H ~2500-3300 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 7.5-8.5 ppm) and carboxylic acid proton (δ ~13 ppm). ¹³C NMR confirms the cyano group (δ ~115 ppm) and carboxylate carbon (δ ~170 ppm) .

- Mass Spectrometry : High-resolution MS (ESI or EI) validates molecular weight (C₈H₄BrNO₂: theoretical 228.94 g/mol) and fragmentation patterns .

Q. How should researchers handle discrepancies in reported physical properties (e.g., melting points) for this compound?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Reproduce measurements using standardized methods (e.g., capillary melting point apparatus with slow heating rates). Compare results with structurally similar compounds (e.g., 5-bromo-2-iodobenzoic acid melts at ~181°C ). Cross-validate with DSC (Differential Scanning Calorimetry) for thermal behavior .

Advanced Research Questions

Q. What strategies are effective for crystallizing this compound for X-ray diffraction studies?

- Methodological Answer : Slow evaporation of a saturated acetone solution at 4°C promotes single-crystal growth . Pre-purify the compound via recrystallization (ethanol/water mixture) to remove amorphous impurities. Use seeding with microcrystals if nucleation is delayed. Monitor crystal quality with polarized light microscopy.

Q. How can computational modeling predict reactivity or intermolecular interactions in derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties (e.g., charge distribution on Br and CN groups) to predict sites for electrophilic substitution . Molecular docking studies (AutoDock Vina) assess hydrogen-bonding interactions (e.g., carboxylate with protein residues) for drug-design applications.

Q. What are the challenges in analyzing trace impurities during synthesis, and how can they be resolved?

- Methodological Answer : Impurities like unreacted bromo precursors or dehalogenated byproducts require advanced techniques:

- HPLC-MS/MS : Quantifies trace impurities (<0.1%) using reverse-phase C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals from structurally similar contaminants .

Q. Safety and Experimental Design

Q. What safety protocols are essential when working with this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep in amber glass vials at 2-8°C under inert gas (N₂ or Ar) to prevent degradation .

Q. How should researchers design stability studies for this compound under varying pH and temperature?

- Methodological Answer : Prepare buffered solutions (pH 2-12) and incubate samples at 25°C, 40°C, and 60°C. Analyze degradation via:

Properties

IUPAC Name |

5-bromo-2-cyanobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELBBGLIOALLAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629974 | |

| Record name | 5-Bromo-2-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032231-28-9 | |

| Record name | 5-Bromo-2-cyanobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1032231-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.